Caerulein, desulfated
説明
Caerulein, desulfated is a decapeptide derived from the natural peptide caerulein, which is found in the skin of the Australian green tree frog (Ranoidea caerulea). This compound shares the same five carboxyl-terminal amino acids as gastrin and cholecystokinin, making it structurally similar to these gastrointestinal hormones .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of caerulein (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of caerulein (desulfated) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Types of Reactions
Caerulein, desulfated can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residue in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学的研究の応用
Caerulein, desulfated has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of gastrointestinal hormones due to its structural similarity to gastrin and cholecystokinin.
Medicine: Investigated for its potential therapeutic effects on gastrointestinal disorders and its role in stimulating digestive secretions.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
作用機序
Caerulein, desulfated exerts its effects by mimicking the action of cholecystokinin. It binds to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract, leading to the stimulation of gastric, biliary, and pancreatic secretions. This binding activates downstream signaling pathways, resulting in the release of digestive enzymes and bile .
類似化合物との比較
Similar Compounds
Gastrin: A peptide hormone that stimulates the secretion of gastric acid.
Cholecystokinin: A hormone that stimulates the digestion of fat and protein.
Uniqueness
Caerulein, desulfated is unique due to its desulfated form, which differentiates it from the sulfated caerulein. This modification can affect its binding affinity and biological activity, making it a valuable tool for studying the effects of sulfation on peptide function .
生物活性
Caerulein, a decapeptide derived from the skin of certain amphibians, exhibits significant biological activity primarily related to gastrointestinal (GI) function and pancreatic secretion. The desulfated form of caerulein has garnered attention for its pharmacological properties, particularly in the context of pancreatic enzyme secretion and its potential implications in various physiological and pathological conditions.
Overview of Caerulein
Caerulein is structurally similar to cholecystokinin (CCK), a hormone that plays a crucial role in digestion. Both caerulein and CCK stimulate the secretion of digestive enzymes from the pancreas and promote contraction of the gallbladder. The biological activity of caerulein is mediated through its interaction with CCK receptors on pancreatic acinar cells, leading to increased enzyme release and fluid secretion.
The action of caerulein involves several key mechanisms:
- Enzyme Secretion : Caerulein stimulates amylase and lipase secretion from pancreatic acinar cells. In vitro studies demonstrate that caerulein can directly induce amylase release, exhibiting potency comparable to CCK-8, a synthetic analog of CCK .
- Calcium Mobilization : Caerulein increases intracellular calcium levels, which is critical for enzyme secretion. Studies show that caerulein enhances calcium mobilization without significantly affecting cAMP levels .
- Receptor Binding : Caerulein binds to CCK receptors with varying affinities, influencing its biological effects. Research indicates that desulfated caerulein exhibits competitive inhibition against labeled caerulein binding in pancreatic acinar cells, suggesting functional similarities with CCK .
1. Pancreatic Secretion
Research indicates that caerulein significantly stimulates pancreatic enzyme secretion in various animal models. For example:
- In rats, caerulein administration leads to robust increases in serum amylase levels following intraperitoneal injections .
- Studies involving perfused rat pancreas show that caerulein enhances glucose-stimulated insulin secretion alongside digestive enzyme release .
2. Induction of Acute Pancreatitis
Caerulein is commonly used to induce acute pancreatitis in experimental models. The severity of pancreatitis can be assessed through various parameters:
- Serum Amylase Levels : Elevated serum amylase levels are indicative of pancreatitis. In studies with mice, both wild-type and cystic fibrosis (CF) models exhibited significant increases in serum amylase following caerulein injections .
- Tissue Edema : Pancreatic tissue edema is another hallmark of pancreatitis, with studies showing maximal edema at specific time points post-injection .
- Cytokine Release : Caerulein-induced injury leads to increased myeloperoxidase (MPO) activity, indicating neutrophil infiltration and inflammation within the pancreas .
Table 1: Summary of Key Research Findings on Desulfated Caerulein
Pharmacological Implications
The biological activity of desulfated caerulein suggests potential therapeutic applications:
- Digestive Disorders : Given its role in stimulating pancreatic secretions, caerulein may be beneficial in treating conditions characterized by inadequate digestive enzyme production.
- Research Tool : As a model for studying acute pancreatitis, caerulein provides insights into the pathophysiology of pancreatic diseases and may aid in developing new treatment strategies.
特性
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O18S/c1-29(72)49(71-57(88)40(23-31-12-14-33(73)15-13-31)68-56(87)43(26-48(79)80)69-52(83)37(16-18-44(59)74)65-51(82)36-17-19-45(75)63-36)58(89)62-28-46(76)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(85)66-38(20-21-90-2)53(84)70-42(25-47(77)78)55(86)67-39(50(60)81)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72-73H,16-26,28H2,1-2H3,(H2,59,74)(H2,60,81)(H,62,89)(H,63,75)(H,64,76)(H,65,82)(H,66,85)(H,67,86)(H,68,87)(H,69,83)(H,70,84)(H,71,88)(H,77,78)(H,79,80)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLTWEUIUPCNAM-HYAOXDFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O18S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20994-83-6 | |
Record name | Caerulein, 4-desulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caerulein, 4-desulfo- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。